N-(2-hydroxy-2-phenylethyl)benzamide
Overview
Description
N-(2-hydroxy-2-phenylethyl)benzamide is a natural product found in Oxytropis myriophylla, Oxytropis trichophysa, and other organisms with data available.
Scientific Research Applications
Spectroscopic and Theoretical Studies
N-(2-hydroxy-2-phenylethyl)benzamide (SAL-3) has been extensively studied for its unique spectroscopic properties, particularly its fluorescence effects. Studies have demonstrated its interesting phenomenon of dual fluorescence in aqueous solutions with various hydrogen ion concentrations and in different solvent mixtures. These effects are associated with conformational changes and excited state intramolecular proton transfer (ESIPT) processes (Niemczynowicz et al., 2020). Further research also explores the effects of solvent polarity on its dual fluorescence emission, underlining the compound's potential in spectroscopic applications (Niemczynowicz et al., 2019).
Anticancer Applications
Research has explored the use of substituted 2-hydroxy-N-(arylalkyl)benzamides, including compounds similar to this compound, for their antiproliferative and cytotoxic activities in various cancer cell lines. Some derivatives of this compound have shown promise in inducing apoptosis in cancer cells, such as in melanoma cell lines (Imramovský et al., 2013).
Antimicrobial and Antifungal Activity
Studies have also demonstrated the potential antimicrobial and antifungal activities of derivatives of this compound. For example, research has shown that certain derivatives exhibit significant activity against phytopathogenic fungi and yeast strains, suggesting potential applications in controlling fungal infections (Ienascu et al., 2018).
Polymer Synthesis
This compound derivatives have been utilized in the synthesis of functionalized polymers. Research in this area includes the development of novel synthesis methods for aromatic amide and carboxyl functionalized polymers, highlighting its utility in advanced material science (Summers & Quirk, 1998).
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)benzamide |
InChI |
InChI=1S/C15H15NO2/c17-14(12-7-3-1-4-8-12)11-16-15(18)13-9-5-2-6-10-13/h1-10,14,17H,11H2,(H,16,18) |
InChI Key |
JZUOCQXDQFRPAF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)O |
solubility |
36.2 [ug/mL] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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